Pentedrone hydrochloride

准备方法

合成路线和反应条件: 戊烷酮可以通过 2-溴戊酰苯酮与甲胺反应合成。 反应通常需要使用乙醇或甲醇等溶剂,并在回流条件下加热 . 然后通过重结晶纯化所得产物。

工业生产方法: 戊烷酮的工业生产涉及类似的合成路线,但规模更大。 该过程包括严格的质量控制措施,以确保最终产品的纯度和一致性。 高级技术,如高效液相色谱 (HPLC) 和气相色谱-质谱联用 (GC-MS) 被用于质量保证 .

化学反应分析

反应类型: 戊烷酮会经历各种化学反应,包括:

氧化: 戊烷酮可以被氧化形成相应的酮和羧酸。

还原: 戊烷酮的还原可以生成仲胺。

取代: 亲核取代反应可以在 α-碳位置发生.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用如氢化铝锂和硼氢化钠等还原剂。

取代: 在碱性条件下使用卤代烷烃和亲核试剂等试剂.

主要产品:

氧化: 形成酮和羧酸。

还原: 生成仲胺。

取代: 生成取代的卡西酮衍生物.

科学研究应用

作用机制

戊烷酮通过抑制去甲肾上腺素和多巴胺的再摄取发挥作用,从而导致突触间隙中这些神经递质的水平升高。 这种机制类似于哌甲酯。 该化合物与负责这些神经递质再摄取的转运蛋白结合,从而阻断其再吸收并延长其作用 .

相似化合物的比较

戊烷酮在结构上类似于其他合成卡西酮,例如:

- 4-甲基戊烷酮

- 丁酮

- 亚甲二氧基吡戊酮 (MDPV)

- 甲卡西酮

- 戊酮

独特性: 戊烷酮在其特异性取代模式及其作为去甲肾上腺素-多巴胺再摄取抑制剂的药理学特性方面是独一无二的。 与其他一些卡西酮不同,戊烷酮不会引起这些神经递质的释放,而是抑制其再摄取 .

生物活性

Pentedrone hydrochloride, a synthetic cathinone, has gained attention due to its psychoactive properties and potential health risks. This article explores its biological activity, including cytotoxicity, metabolic profiles, and behavioral effects, supported by data tables and case studies.

Chemical Structure and Properties

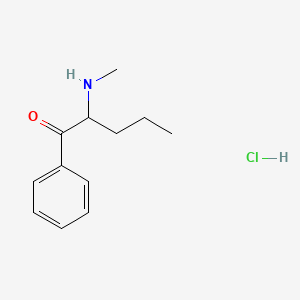

Pentedrone, chemically known as 2-(methylamino)-1-phenylpentan-1-one, is a member of the cathinone family. Its structural formula can be represented as follows:

This compound is often encountered in the form of hydrochloride salt, which enhances its solubility and stability.

Cytotoxicity Studies

Recent studies have demonstrated that pentedrone exhibits significant cytotoxic effects on human liver cells (HLCs). The cytotoxicity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models.

Key Findings:

- Concentration-Dependent Cytotoxicity : Pentedrone showed concentration-dependent cytotoxicity in both 2D and 3D HLCs. The estimated EC50 values were:

- 2D HLCs : 2.8 mM

- 3D HLCs : 3.6 mM

- Enantioselectivity : The R-(−)-enantiomer of pentedrone was found to be more cytotoxic than the S-enantiomer in 3D cultures, indicating a significant stereoselective effect in its toxicity profile .

| Culture Model | EC50 (mM) | Observations |

|---|---|---|

| 2D HLCs | 2.8 | Significant cytotoxicity at all concentrations tested. |

| 3D HLCs | 3.6 | Higher tolerance observed; cytotoxicity only at higher concentrations. |

Metabolic Profile

The metabolic pathways of pentedrone have been investigated using advanced in vitro hepatic models. Metabolites identified include those resulting from N-demethylation and β-ketone reduction.

Metabolic Findings:

- Metabolite Identification : Studies indicated that pentedrone undergoes extensive metabolism in the liver, with distinct pathways for each enantiomer.

- Liver-to-Blood Ratio : Pentedrone reaches liver-to-blood ratios up to 11, suggesting significant hepatic uptake .

Behavioral Effects

Pentedrone has been shown to produce stimulant effects similar to other psychoactive substances such as cocaine and methamphetamine.

Locomotor Activity Studies :

- In animal models, pentedrone administration resulted in dose-dependent stimulation of locomotor activity:

Case Studies

A notable case involving pentedrone highlighted its potential for fatal outcomes when combined with other substances. In one instance, a patient exhibited severe symptoms leading to death after exposure to both pentedrone and α-Pyrrolidinovalerophenone (α-PVP).

Case Study Summary :

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for pentedrone hydrochloride to ensure long-term stability?

this compound should be stored as a solid at -20°C for long-term stability (≥4 years). For solutions, dissolve in solvents like acetonitrile, DMSO, or methanol, purge with inert gas, and store aliquots at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles, as enantiomers degrade after three cycles or four days in solution .

Q. How should researchers prepare stock solutions of this compound to minimize degradation during experimental use?

Dissolve the solid in a solvent compatible with downstream applications (e.g., acetonitrile for HPLC). Purge the solvent with nitrogen or argon to reduce oxidative degradation. Prepare small aliquots to avoid repeated thawing, and store at -80°C if not used immediately. Analytical fractions should be converted to hydrochloride salts and stored in independent vials .

Q. What analytical techniques are appropriate for resolving diastereomeric mixtures of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended for diastereomer separation. Validate resolution using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. Note that diastereomers may exhibit distinct solubility or stability profiles, requiring method optimization .

Advanced Research Questions

Q. How can enantioselective liquid chromatography be optimized for separating pentedrone enantiomers, and what stability considerations must be addressed post-separation?

Use chiral columns (e.g., amylose- or cellulose-based) with mobile phases adjusted for polarity (e.g., hexane/isopropanol mixtures). Monitor resolution efficiency via UV detection. Post-separation, immediately convert enantiomers to hydrochlorides and store at -80°C to prevent racemization. Degradation begins after four days in solution or three freeze-thaw cycles .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound, and how can metabolic byproducts be characterized?

3D human hepatocyte-like cells (e.g., HepaRG spheroids) provide physiologically relevant models for metabolic profiling. Incubate cells with pentedrone and use LC-high-resolution MS (LC-HRMS) to identify phase I/II metabolites. Compare fragmentation patterns with reference standards and employ isotopic labeling ([13C,2H3]-pentedrone) to trace metabolic pathways .

Q. What high-resolution analytical methods are recommended for identifying synthetic byproducts and degradation products in this compound samples?

Combine FTIR spectroscopy (for functional group analysis), NMR (for structural elucidation), and HRMS (for exact mass determination). For byproduct identification, use gas chromatography-MS (GC-MS) with electron ionization to detect isocathinone derivatives. Cross-reference with synthetic impurity databases and published fragmentation patterns .

Q. How can researchers assess the potential cytotoxicity of this compound in cellular models while accounting for batch-to-batch variability?

Perform batch-specific toxicity assays using certificates of analysis (CoA) to verify purity (≥98%). Use murine macrophages or human liver cells (e.g., HepG2) exposed to serial dilutions of pentedrone. Measure viability via MTT assays and validate results with orthogonal methods (e.g., ATP luminescence). Include solvent controls to isolate matrix effects .

Q. Methodological Notes

- Toxicological Classification : this compound is not listed as carcinogenic by IARC, NTP, or OSHA. Acute toxicity studies indicate no skin/eye irritation or allergenic effects .

- Data Contradictions : Stability data vary between solid (≥4 years at -20°C) and solution forms (4-day stability at -80°C). Always validate storage conditions for specific experimental setups .

属性

IUPAC Name |

2-(methylamino)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVVBRQAPNUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879669-95-1 | |

| Record name | Pentedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。